13,14-dihydro-15-keto Prostaglandin D1 is a theoretical metabolite derived from Prostaglandin D1 and is classified within the prostaglandin family. It is synthesized from dihomo-γ-linolenic acid through the metabolic pathway involving 15-hydroxyprostaglandin dehydrogenase. Although not isolated as a natural product, it has been noted for its potential biological activities, particularly as an inhibitor of adenosine diphosphate-induced platelet aggregation in humans, with an IC50 value of approximately 320 ng/ml, indicating it is about one-tenth as potent as Prostaglandin D2 .
The molecular formula of 13,14-dihydro-15-keto Prostaglandin D1 is , with a molecular weight of 354.5 g/mol. The compound's structure features a cyclopentane ring typical of prostaglandins, with additional functional groups that define its biological activity. Detailed structural data remains limited due to the lack of experimental synthesis .
The primary reaction involving 13,14-dihydro-15-keto Prostaglandin D1 is its metabolic conversion from Prostaglandin D1 via the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at position 15 to a keto group, facilitating the transformation into its inactive form. The compound's interactions with various enzymes in the prostaglandin metabolic pathways highlight its role in regulating platelet aggregation and inflammatory responses .
13,14-dihydro-15-keto Prostaglandin D1 primarily acts by inhibiting adenosine diphosphate-induced platelet aggregation. This inhibition occurs through binding interactions with specific enzymes involved in platelet signaling pathways. The compound's action is mediated by its interaction with 15-hydroxyprostaglandin dehydrogenase, which prevents the conversion of Prostaglandin D1 into its inactive form, thereby prolonging its biological effects .
The compound is involved in several biochemical pathways related to prostaglandin biosynthesis and metabolism. Its role as an inhibitor suggests potential therapeutic applications in conditions where platelet aggregation contributes to disease pathology .
While comprehensive physical and chemical property data for 13,14-dihydro-15-keto Prostaglandin D1 are scarce due to its theoretical nature, it is known that similar prostaglandins are typically characterized by their solubility in organic solvents and stability under specific conditions. The compound is expected to be relatively stable when stored at low temperatures (e.g., -20°C), although its biological activity may diminish over time .
Although 13,14-dihydro-15-keto Prostaglandin D1 has not been widely studied or utilized in clinical settings due to its theoretical status, its potential applications could include:
13,14-Dihydro-15-keto prostaglandin D1 (C₂₀H₃₄O₅; MW 354.48 g/mol) is a enzymatically modified prostaglandin featuring three distinct structural elements: a cyclopentane ring with defined stereochemistry, two aliphatic chains, and key functional groups including carboxylic acid, ketone, and hydroxyl moieties. Its systematic IUPAC name is 7-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid, reflecting absolute stereochemistry at C1 (R), C2 (R), and C5 (S) [6]. The stereochemistry is preserved from the parent prostaglandin D1, with the hydroxyl group at C5 retaining α-orientation. The SMILES notation (OC(CCCCCC[C@@H]1[C@H](C(C[C@@H]1O)=O)CCC(CCCCC)=O)=O
) explicitly denotes chiral centers and confirms the trans configuration of the C1 and C2 substituents [2] [6]. The 15-keto group introduces a planar, electrophilic carbonyl at C15, while the 13,14-dihydro modification saturates the C13-C14 bond, reducing conformational flexibility in the ω-chain [6] [7].
The structural evolution from prostaglandin D1 (PGD1) to 13,14-dihydro-15-keto-PGD1 involves two enzymatic modifications:
Table 1: Structural Comparison of PGD1 and 13,14-Dihydro-15-keto-PGD1
Structural Feature | PGD1 | 13,14-Dihydro-15-keto-PGD1 |
---|---|---|
C15 Functional Group | Hydroxyl (CH-OH) | Ketone (C=O) |
C13-C14 Bond | Double bond (Δ¹³) | Single bond (saturated) |
Molecular Formula | C₂₀H₃₄O₅ (identical)* | C₂₀H₃₄O₅ |
Electrophilic Sites | None | C15 carbonyl |
Receptor Binding Affinity | High (native ligand) | Low (metabolite) |
*Note: Despite identical formulas, differences in functional groups alter physicochemical properties [2] [3] [7].
The 15-keto group introduces an α,β-unsaturated carbonyl system in the ω-chain (if adjacent unsaturation were present), but saturation at C13-C14 in 13,14-dihydro-15-keto-PGD1 eliminates conjugation, reducing electrophilicity and Michael acceptor potential compared to metabolites like 15-keto-PGE2 [8]. This diminishes its reactivity toward nucleophilic residues (e.g., cysteine thiols in proteins), explaining its lack of biological activity in STAT3 inhibition assays [8]. The 13,14-dihydro modification enhances stability against β-oxidation and non-enzymatic dehydration, extending the metabolite’s half-life in vivo. The carboxylic acid (pKₐ ~4.5) and C5 hydroxyl group remain susceptible to enzymatic derivatization (e.g., glucuronidation), though the saturated ω-chain sterically hinders attack at the C15 ketone [7] [8].
Mass Spectrometry (MS): High-resolution LC-MS analysis shows a [M+H]⁺ ion at m/z 355.2592 (calculated for C₂₀H₃₅O₅: 355.2483), with characteristic fragments at m/z 337.2485 ([M+H–H₂O]⁺), m/z 319.2379 ([M+H–2H₂O]⁺), and m/z 291.2430 (cleavage of the cyclopentane side chain). Orbitrap Fusion with FAIMS ionization provides enhanced sensitivity for trace detection in biological matrices [6].
NMR Spectroscopy: Key ¹H-NMR assignments (800 MHz, DMSO-d₆):
FT-IR Spectroscopy: Critical absorptions include:
Table 2: Spectroscopic Signatures of 13,14-Dihydro-15-keto-PGD1
Technique | Key Signals | Assignment |
---|---|---|
HR-MS | [M+H]⁺ 355.2592 | Molecular ion |
m/z 337.2485 | –H₂O loss | |
m/z 291.2430 | Side-chain cleavage | |
¹H-NMR | δ 4.12 (dd, J=8.1, 3.9 Hz) | H-1 (cyclopentyl α to carboxylic acid) |
δ 3.52 (m) | H-5 (CH–OH) | |
¹³C-NMR | δ 211.5 | C-15 (ketone) |
δ 179.8 | C-1 (carboxylic acid) | |
FT-IR | 1712 cm⁻¹ | ν(C=O) carboxylic acid |
1705 cm⁻¹ | ν(C=O) ketone | |
3400 cm⁻¹ | ν(O–H) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: